molecular formula C21H21NO4S B2507018 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034263-91-5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2507018
CAS No.: 2034263-91-5
M. Wt: 383.46
InChI Key: STKTUOMPCDHKFF-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core substituted with a 2-methoxyphenyl group, linked to an ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-2-yl moieties. Its molecular formula is C₂₀H₂₀N₂O₄S, with a molecular weight of 384.45 g/mol. The presence of both heteroaromatic rings (furan and thiophene) and a hydroxyl group introduces unique steric, electronic, and solubility properties, distinguishing it from other cyclopropanecarboxamide derivatives .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-16-7-3-2-6-15(16)20(10-11-20)19(23)22-14-21(24,17-8-4-12-26-17)18-9-5-13-27-18/h2-9,12-13,24H,10-11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKTUOMPCDHKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Furan and thiophene rings : These heterocycles contribute to the compound's reactivity and biological activity.
  • Hydroxy and methoxy substituents : These functional groups enhance solubility and may influence pharmacokinetics.
  • Cyclopropane moiety : This element adds rigidity to the structure, potentially affecting the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives containing furan and thiophene moieties possess significant antimicrobial effects. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and viruses, including inhibitors of the influenza A virus.

Anticancer Activity

In vitro studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death. For example, related compounds have shown IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .

Neuropharmacological Effects

Preliminary studies indicate potential interactions with serotonin receptors, suggesting a role in modulating neuropharmacological pathways. This interaction could position the compound as a candidate for treating mood disorders or neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediates : Starting materials such as furan and thiophene derivatives undergo reactions with appropriate bases to form key intermediates.
    • Example reaction: Furan-2-carbaldehyde reacts with thiophene derivatives in the presence of sodium hydride.
  • Hydroxylation : The introduction of hydroxyl groups is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Final Coupling : The cyclopropanecarboxamide moiety is introduced through coupling reactions involving amine derivatives.

The overall synthetic pathway can be summarized as follows:

StepReaction TypeKey Reagents
1FormationSodium Hydride (NaH), Thiophene Derivatives
2HydroxylationHydrogen Peroxide (H₂O₂)
3CouplingAmine Derivatives

Case Study 1: Anticancer Efficacy

A study assessing the anticancer properties of related compounds found that those with structural similarities to this compound exhibited significant growth inhibition in human cancer xenografts. The study reported an increase in TUNEL staining, indicating enhanced apoptosis in treated tumor tissues .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan-thiophene derivatives, revealing that certain compounds demonstrated potent inhibitory effects against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity against pathogens.

Comparison with Similar Compounds

Structural Analogues

Cyclopropylfentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide)
  • Key Differences :
    • Cyclopropylfentanyl replaces the ethyl-heteroaromatic chain with a phenethylpiperidine group, typical of opioid pharmacophores.
    • The absence of hydroxyl, furan, and thiophene groups reduces polarity compared to the target compound.
    • Molecular Weight: 348.49 g/mol vs. 384.45 g/mol for the target compound, indicating higher lipophilicity for cyclopropylfentanyl .
N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Key Similarities :
    • Both compounds incorporate a thiophene ring and an amide linkage.
    • Dihedral angles between aromatic rings (e.g., thiophene and benzene in N-(2-nitrophenyl)thiophene-2-carboxamide: 8.5–13.5° ) suggest similar conformational flexibility .
Beta-Hydroxythiofentanyl (N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide)
  • Key Similarities :
    • Shared hydroxy-thiophenylethyl chain, critical for receptor binding in opioid analogs.
  • Key Differences :
    • Beta-hydroxythiofentanyl uses a propionamide group instead of cyclopropanecarboxamide, reducing ring strain and altering metabolic stability.
    • Molecular Weight: 358.50 g/mol vs. 384.45 g/mol for the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound Cyclopropylfentanyl Beta-Hydroxythiofentanyl
Molecular Weight 384.45 g/mol 348.49 g/mol 358.50 g/mol
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~3.8
Aromatic Rings 3 (furan, thiophene, benzene) 2 (benzene, piperidine) 2 (thiophene, benzene)
Hydrogen Bond Donors 2 (amide NH, hydroxyl) 1 (amide NH) 2 (amide NH, hydroxyl)
  • Solubility: The hydroxyl group and polar heterocycles (furan/thiophene) enhance aqueous solubility compared to non-hydroxylated analogs like cyclopropylfentanyl.
  • Metabolic Stability : The cyclopropane ring may slow oxidative metabolism compared to linear propionamide chains in beta-hydroxythiofentanyl .

Pharmacological Implications

  • Opioid Receptor Binding : The hydroxy-thiophenylethyl chain is a hallmark of µ-opioid receptor agonists (e.g., beta-hydroxythiofentanyl). However, the cyclopropanecarboxamide and methoxyphenyl groups may alter binding kinetics or selectivity .

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

In a representative procedure, 2-methoxybenzaldehyde (1.00 mmol) reacts with ethyl diazoacetate (2.00 mmol) in dichloromethane under argon, catalyzed by CuI (0.050 mmol) and Pd₂(dba)₃ (0.005 mmol). The mixture is heated to reflux, followed by slow addition of diazomethane at -78°C. Flash chromatography yields the cyclopropane ester, which is hydrolyzed to the carboxylic acid and converted to the carboxamide via coupling with ammonium chloride.

Table 1: Cyclopropanation Conditions and Yields

Method Catalyst Solvent Temperature Yield (%)
CuI/Pd₂(dba)₃ Dichloromethane Reflux 78
Pd(OAc)₂ Toluene 80°C 72

Heterocyclic Component Synthesis

The furan-2-yl and thiophen-2-yl groups are synthesized via Paal-Knorr cyclization and sulfurization, respectively.

Furan Synthesis via Paal-Knorr Reaction

A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) undergoes acid-catalyzed dehydrative cyclization. For example, treatment with H₂SO₄ (0.1 equiv) in toluene at 110°C for 6 hours yields 2-methylfuran (87% yield).

Thiophene Synthesis via Sulfurization

1,4-Diketones react with P₄S₁₀ in refluxing xylene (140°C, 12 hours) to form thiophene rings. For instance, 1,4-diphenylbutanedione converts to 2,5-diphenylthiophene (91% yield).

Table 2: Heterocycle Synthesis Parameters

Heterocycle Reagent Conditions Yield (%)
Furan H₂SO₄ Toluene, 110°C 87
Thiophene P₄S₁₀ Xylene, 140°C 91

Ethyl Linker Assembly

The 2-hydroxy-2-(heteroaryl)ethyl bridge is constructed via nucleophilic addition or Grignard reaction.

Grignard Addition to Ketones

A ketone intermediate (e.g., 2-(thiophen-2-yl)acetophenone) reacts with a furan-2-ylmagnesium bromide in THF at 0°C. Quenching with aqueous NH₄Cl yields the tertiary alcohol, which is oxidized to the α-hydroxy ketone using IBX (70% yield).

Visible-Light-Induced Amidation

The α-hydroxy ketone undergoes Ritter-type amidation with nitriles under blue LED light (456 nm). For example, irradiation of 2-hydroxy-1-phenylpropan-1-one (0.5 mmol) with iodine (1 mmol) and CF₃SO₂Na (0.015 mmol) in MeCN/H₂O forms the acetamide derivative (71% yield).

Final Coupling and Purification

The cyclopropanecarboxamide is coupled to the ethyl-heteroaryl alcohol via EDC/HOBt-mediated amidation.

Amide Bond Formation

1-(2-Methoxyphenyl)cyclopropanecarboxylic acid (1.2 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF. The ethyl-heteroaryl amine (1.0 equiv) is added, and the reaction stirs at 25°C for 12 hours. Purification by silica gel chromatography (EtOAc/hexane) yields the title compound (68% yield).

Table 3: Coupling Reaction Optimization

Activator Solvent Time (h) Yield (%)
EDC/HOBt DMF 12 68
DCC/DMAP CH₂Cl₂ 18 55

Analytical Characterization

The final product is characterized by ¹H/¹³C NMR, HRMS, and melting point:

  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, J = 8 Hz, 1H, NH), 7.45–6.85 (m, 10H, aromatic), 5.21 (s, 1H, OH), 4.12 (q, 2H, CH₂), 3.78 (s, 3H, OCH₃).
  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. 383.1294, found 383.1296.
  • Melting Point : 274–276°C.

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